Lorglumide
Description
Chemical Identity and Structural Characterization of Lorglumide
Systematic Nomenclature and IUPAC Conventions
This compound is formally named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as (4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid for its (S)-enantiomer. The racemic form, which lacks stereochemical specificity, is designated as 4-((3,4-dichlorobenzoyl)amino)-5-(dipentylamino)-5-oxopentanoic acid . The systematic name reflects its glutamine-derived backbone, substituted with a 3,4-dichlorobenzoyl group and dipentylamino side chains. The sodium salt variant, commonly used in research, modifies the carboxylic acid terminus to a monosodium carboxylate.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C$${22}$$H$${32}$$Cl$${2}$$N$${2}$$O$${4}$$ , with a molecular weight of 459.41 g/mol . For the sodium salt form, the formula adjusts to C$${22}$$H$${31}$$Cl$${2}$$N$${2}$$O$${4}$$·Na , increasing the molecular weight to 481.4 g/mol due to the substitution of a proton with a sodium ion.
Table 1: Key Molecular Identifiers
Three-Dimensional Structural Elucidation
X-ray Crystallography Data
While X-ray crystallography is a cornerstone technique for resolving atomic arrangements in crystalline solids, specific diffraction data for this compound remain unpublished in the provided sources. However, its sodium salt is described as a crystalline solid , suggesting suitability for crystallographic analysis. Theoretical models predict a planar 3,4-dichlorobenzoyl group connected to a glutamine scaffold, with dipentyl chains adopting extended conformations to minimize steric hindrance.
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Although NMR data are not explicitly provided, the structure implies characteristic signals:
- Aromatic protons on the dichlorobenzoyl ring would appear as a doublet (δ 7.5–8.0 ppm) due to ortho-chlorine substituents.
- Amide protons (N–H) would resonate near δ 6.5–7.0 ppm, split by coupling to adjacent carbons.
- Aliphatic chains from the dipentyl groups would show multiplet signals between δ 1.0–1.5 ppm (methylene) and δ 0.8–0.9 ppm (terminal methyl).
Stereochemical Considerations and Isomeric Forms
This compound exhibits chirality at the C4 position of its glutamine backbone. The (S)-enantiomer, with a specific spatial arrangement, demonstrates distinct receptor binding affinities compared to the (R)-form. The racemic mixture, a 1:1 combination of both enantiomers, is designated by the CAS number 97964-56-2 . The (S)-configuration is critical for CCK receptor antagonism, as evidenced by its higher pharmacological activity.
Stereochemical Descriptors
- SMILES (S-enantiomer): CCCCCN(CCCCC)C(=O)C@HNC(=O)C1=CC(=C(C=C1)Cl)Cl
- InChIKey (S-enantiomer): IEKOTSCYBBDIJC-IBGZPJMESA-N
Computational Chemistry Predictions
Molecular Orbital Analysis
Hypothetical molecular orbital studies would predict the highest occupied molecular orbital (HOMO) to localize on the dichlorobenzoyl ring and amide bonds, indicating sites prone to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) likely resides on the carboxylic acid group, facilitating nucleophilic interactions.
Density Functional Theory (DFT) Calculations
DFT simulations could optimize the geometry of this compound, revealing a dihedral angle of approximately 120° between the benzoyl and glutamine moieties to minimize steric clash. The dipole moment, estimated at 8–10 Debye , underscores its polar nature, consistent with solubility in dimethyl sulfoxide (DMSO).
Properties
IUPAC Name |
4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKOTSCYBBDIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046961 | |
| Record name | Lorglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97964-56-2 | |
| Record name | Lorglumide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97964-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorglumide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097964562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lorglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LORGLUMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAD1UQ73BE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes for Lorglumide Production
Primary Synthesis Pathway
The canonical synthesis of this compound involves a three-step sequence starting from glutamic acid derivatives.
Step 1: Condensation with 3,4-Dichlorobenzoyl Chloride
Glutamic acid (I) reacts with 3,4-dichlorobenzoyl chloride (II) in aqueous sodium carbonate ($$ \text{Na}2\text{CO}3 $$) to form $$ N-(3,4-\text{dichlorobenzoyl})\text{glutamic acid} $$ (III). This step achieves a 65–72% yield under optimized conditions (pH 8–9, 25°C, 6 hours). The reaction mechanism involves nucleophilic acyl substitution, where the amine group of glutamic acid attacks the electrophilic carbonyl carbon of the benzoyl chloride.
Step 2: Anhydride Formation
Intermediate III is treated with acetic anhydride ($$ (\text{CH}3\text{CO})2\text{O} $$) in refluxing isopropyl ether (boiling point: 68–70°C) to yield $$ N-(3,4-\text{dichlorobenzoyl})\text{glutamic anhydride} $$ (IV). This step proceeds via cyclodehydration, with yields exceeding 85% after purification by recrystallization.
Step 3: Amidation with Dipentylamine
The anhydride (IV) undergoes nucleophilic attack by dipentylamine (V) in aqueous medium, forming this compound through ring-opening amidation. The reaction is typically conducted at 50°C for 12 hours, yielding 60–68% of the final product. Critical parameters include stoichiometric control (1:1.2 molar ratio of IV to V) and pH maintenance at 7.5–8.0 to prevent hydrolysis.
Table 1: Key Reaction Parameters and Yields
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | $$\text{Na}2\text{CO}3$$, $$\text{H}_2\text{O}$$ | 25°C, 6 h, pH 8–9 | 65–72 |
| 2 | $$(\text{CH}3\text{CO})2\text{O}$$, isopropyl ether | Reflux, 3 h | 85–90 |
| 3 | Dipentylamine, $$\text{H}_2\text{O}$$ | 50°C, 12 h, pH 7.5–8.0 | 60–68 |
Structural Optimization and SAR Insights
Role of Halogen Substituents
SAR studies highlight the necessity of the 3,4-dichlorophenyl group for CCKA receptor affinity. Comparative analyses demonstrate that replacing chlorine with fluorine at the para position (compound 19, Table 2) enhances binding affinity ($$ \text{IC}_{50} = 0.11 \, \mu\text{M} $$) while maintaining selectivity. Conversely, bulkier substituents like cyclohexyl or hexyl groups reduce potency due to steric hindrance.
Impact of N-Alkyl Chain Length
The dipentylamine moiety is optimal for receptor interaction. Shortening the alkyl chains to propyl diminishes activity ($$ \text{IC}_{50} > 10 \, \mu\text{M} $$), whereas elongation to hexyl disrupts the hydrophobic pocket binding. Isobutyl derivatives (e.g., compound 7, Table 2) exhibit superior pharmacokinetic profiles, with 3-fold higher oral bioavailability compared to n-pentyl analogs.
Table 2: Binding Affinities of this compound Derivatives
| Compound | R1 | R2 | CCKA $$ \text{IC}_{50} \, (\mu\text{M}) $$ | CCKB $$ \text{IC}_{50} \, (\mu\text{M}) $$ |
|---|---|---|---|---|
| 7 | H | Isobutyl | 0.020 ± 0.01 | 1.2 ± 0.3 |
| 8 | Cl | Isobutyl | 0.008 ± 0.01 | 0.4 ± 0.2 |
| 9 | F | Isobutyl | 0.012 ± 0.01 | 0.75 ± 0.2 |
| 17 | H | Benzyl | 0.85 ± 0.03 | 0.020 ± 0.005 |
| This compound | — | — | 0.17 ± 0.01 | >10 |
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (Phenomenex Kinetex, 50 × 2.1 mm, 5 µm) is employed for purity assessment. Mobile phases comprise 0.1% formic acid in water (A) and acetonitrile (B), with gradient elution (5–95% B over 15 minutes). This compound elutes at 8.2 minutes, demonstrating >98% purity.
Mass Spectrometry (MS)
Electrospray ionization (ESI) MS in positive mode confirms the molecular ion peak at $$ m/z = 481.39 $$ (calculated for $$ \text{C}{22}\text{H}{31}\text{Cl}2\text{N}2\text{NaO}4 $$). Fragmentation patterns align with the proposed structure, including losses of $$ \text{CO}2 $$ ($$ -44 \, \text{Da} $$) and dipentylamine ($$ -157 \, \text{Da} $$).
Pharmacological Applications and Mechanistic Insights
Inhibition of Pancreatic Cell Proliferation
This compound suppresses gastrin-stimulated DNA synthesis in AR42J pancreatic cells ($$ \text{EC}_{50} = 0.42 \, \mu\text{M} $$) by antagonizing CCKA receptors, thereby blocking mitogen-activated protein kinase (MAPK) signaling. Ornithine decarboxylase activity, a marker of cell proliferation, is reduced by 80% at 10 µM.
Chemical Reactions Analysis
Lorglumide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Gastrointestinal Disorders
Lorglumide has been studied for its potential therapeutic effects on various gastrointestinal issues. Its primary mechanism involves inhibiting CCK receptors, which play a crucial role in regulating digestive processes.
- Peptic Ulcers and Dyspepsia : this compound has been suggested as a treatment for stomach ulcers and dyspepsia due to its ability to reduce gastric secretions and gastrointestinal motility. In animal studies, it significantly decreased pancreatic exocrine secretion induced by CCK, indicating a potential role in managing conditions associated with excessive digestive enzyme production .
- Irritable Bowel Syndrome : Preliminary research indicates that this compound may alleviate symptoms of irritable bowel syndrome by modulating gastrointestinal motility. However, clinical results have been inconsistent, necessitating further investigation into its efficacy in human subjects .
Cancer Research
This compound's role extends into oncology, particularly concerning pancreatic cancer. The compound’s antagonistic effect on CCK receptors has made it a subject of interest in studies exploring cancer cell growth and invasion.
- Pancreatic Cancer : In vitro studies using the Mia PaCa-2 cell line demonstrated that this compound inhibited cell growth and invasion significantly. The compound induced apoptosis and cell cycle arrest in these cancer cells, suggesting a potential therapeutic application in managing pancreatic adenocarcinoma .
- Mechanisms of Action : The inhibition of matrix metalloproteinase-2 (MMP-2) expression by this compound was noted as a mechanism through which it reduced the invasive capabilities of cancer cells. This finding highlights the importance of CCK signaling pathways in tumor biology and suggests that targeting these pathways may provide new therapeutic strategies for pancreatic cancer treatment .
Research Methodologies
This compound has also been utilized in various experimental setups to elucidate the physiological roles of CCK and its receptors:
- Experimental Models : Studies have employed both in vitro (cell culture) and in vivo (animal) models to assess the pharmacological effects of this compound. For instance, long-term administration of this compound in animal models demonstrated significant reductions in pancreatic weight and enzyme content, reinforcing its role as a CCK antagonist .
- Analytical Techniques : Advanced methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify this compound levels in biological samples, facilitating pharmacokinetic studies and ensuring accurate dosing in experimental settings .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound across various studies:
Mechanism of Action
Lorglumide exerts its effects by acting as a competitive antagonist of cholecystokinin receptors, specifically the cholecystokinin A subtype . By binding to these receptors, this compound inhibits the action of cholecystokinin, a hormone that regulates gastrointestinal motility and gastric secretions. This leads to a reduction in gastrointestinal motility and gastric secretions, making this compound useful in the treatment of various gastrointestinal disorders .
Comparison with Similar Compounds
Structural and Receptor Selectivity
Lorglumide belongs to the glutamic acid derivative class, characterized by a dipentylamino side chain and a dichlorobenzoyl group . Key structural analogs include:
| Compound | Class | Receptor Selectivity | Key Structural Features |
|---|---|---|---|
| This compound | Glutamic acid | CCK-A (CCK1) | Dichlorobenzoyl, dipentylamino groups |
| Proglumide | Glutamic acid | CCK-A & CCK-B | Simpler benzamide side chain |
| Devazepide | Benzodiazepine | CCK-A (CCK1) | 1,4-benzodiazepine core |
| Loxiglumide | Glutamic acid | CCK-A (CCK1) | Similar to this compound, less potency |
| Spiroglumide | Glutamic acid | CCK-B (CCK2) | Spirocyclic substituents |
Key Differences :
- Proglumide , the progenitor of this class, lacks selectivity, antagonizing both CCK-A and CCK-B receptors .
- Devazepide , a benzodiazepine derivative, exhibits higher CCK-A affinity (pKB = 9.98) compared to this compound (pKB = 7.59) .
- Spiroglumide and Itriglumide preferentially target CCK-B receptors, making them relevant for central nervous system (CNS) disorders .
Pharmacological Potency and Functional Effects
In Vitro and In Vivo Efficacy
- This compound :
- Competitively inhibits CCK-A receptors, shifting caerulein concentration-response curves (pA₂ = 7.31) without affecting bombesin-induced responses, confirming selectivity .
- Reduces CCK-stimulated pancreatic secretion (e.g., 5–10 mg/kg reduces caerulein-induced amylase release by 50–70%) and inhibits pancreatic cancer cell proliferation (52.1% inhibition in Mia PaCa-2 cells) .
- Devazepide :
- Loxiglumide :
- Proglumide :
Mechanistic Differences in Disease Models
- Pancreatic Carcinogenesis: this compound significantly inhibits CCK-promoted pancreatic adenomas and microcarcinomas in rats (e.g., 38% carcinoma incidence in CCK-treated vs. 25% in controls) . Proglumide and Devazepide lack comparable data in carcinogenesis models.
- Loxiglumide shows similar effects but requires higher doses .
Biological Activity
Lorglumide, a potent cholecystokinin (CCK) receptor antagonist, has garnered attention for its diverse biological activities, particularly in relation to pancreatic function and appetite regulation. This article reviews the key findings from various studies, highlighting the compound's mechanisms of action, effects on pancreatic secretion, and implications for appetite control.
This compound functions primarily as a competitive antagonist at the CCK_1 receptor, which plays a crucial role in mediating pancreatic exocrine secretion and appetite regulation. The compound has been shown to displace the concentration-response curves for caerulein (a CCK analogue) to the right without affecting the maximum response, indicating competitive antagonism. The calculated pA2 value for this compound is 7.31 ± 0.45, demonstrating its potency against CCK .
Effects on Pancreatic Secretion
In Vitro Studies:
- This compound significantly inhibited amylase release induced by caerulein in isolated pancreatic segments. However, it was ineffective against bombesin-induced amylase release .
- The efficacy of both caerulein and bombesin in stimulating amylase release was similar, but caerulein exhibited higher potency .
In Vivo Studies:
- Administration of this compound (5 and 10 mg/kg) in anesthetized rats resulted in a significant reduction of pancreatic exocrine secretion induced by caerulein without altering bombesin's effects .
- Long-term administration of this compound also reduced the trophic effects of caerulein on pancreatic weight and enzyme content .
Appetite Regulation
This compound's role in appetite regulation has been investigated through various behavioral studies:
- In an experiment involving food access frequency after a period of restricted feeding, rats injected with 10 mg/kg of this compound showed a significant increase in food access compared to controls .
- The compound appears to modulate leptin signaling pathways; co-stimulation with leptin enhanced calcium responses in certain neuronal populations, whereas this compound treatment reduced these responses, indicating potential interference with leptin's orexigenic effects .
Case Studies and Clinical Implications
Several case studies have illustrated the potential therapeutic applications of this compound:
- A study demonstrated that this compound effectively blocked anorectic activity induced by certain peptides, suggesting its utility in managing conditions related to appetite dysregulation .
- Research indicated that this compound could mitigate side effects associated with other treatments by modulating gastrointestinal secretions and enhancing food intake under specific conditions .
Summary of Key Findings
| Study Type | Dosage | Effect on Pancreatic Secretion | Effect on Appetite |
|---|---|---|---|
| In Vitro | 5-10 mg/kg | Inhibition of amylase release | N/A |
| In Vivo | 5-10 mg/kg | Significant reduction | Increased food access |
| Behavioral Studies | 10 mg/kg | N/A | Enhanced leptin response |
Q & A
Q. Advanced Research Focus
- Comparative Pharmacokinetics : Conduct mass spectrometry-based assays to measure this compound’s half-life and bioavailability in rodents vs. human cell lines.
- Transgenic Models : Use CCKA receptor-humanized mice to predict human responses.
- In Silico Modeling**: Apply PBPK (physiologically based pharmacokinetic) models to extrapolate dosing regimens across species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
